molecular formula C7H8N6O2 B4330971 N-(5-METHYL-1,2-OXAZOL-3-YL)-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE

N-(5-METHYL-1,2-OXAZOL-3-YL)-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE

Cat. No.: B4330971
M. Wt: 208.18 g/mol
InChI Key: VMNPBQBYXQFOAU-UHFFFAOYSA-N
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Description

N-(5-METHYL-1,2-OXAZOL-3-YL)-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features both an isoxazole and a tetrazole ring, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-METHYL-1,2-OXAZOL-3-YL)-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE typically involves the formation of the isoxazole and tetrazole rings followed by their coupling. Common synthetic routes may include:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Tetrazole Ring: This often involves the reaction of nitriles with azide sources under thermal or catalytic conditions.

    Coupling Reaction: The final step involves coupling the isoxazole and tetrazole intermediates using reagents such as coupling agents or catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-METHYL-1,2-OXAZOL-3-YL)-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or tool for studying biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-METHYL-1,2-OXAZOL-3-YL)-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(5-METHYL-1,2-OXAZOL-3-YL)-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE: can be compared with other compounds containing isoxazole and tetrazole rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of isoxazole and tetrazole rings, which may confer unique biological activities and chemical properties.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(tetrazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N6O2/c1-5-2-6(10-15-5)9-7(14)3-13-4-8-11-12-13/h2,4H,3H2,1H3,(H,9,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNPBQBYXQFOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C=NN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-METHYL-1,2-OXAZOL-3-YL)-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE
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N-(5-METHYL-1,2-OXAZOL-3-YL)-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE
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N-(5-METHYL-1,2-OXAZOL-3-YL)-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE
Reactant of Route 4
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N-(5-METHYL-1,2-OXAZOL-3-YL)-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE
Reactant of Route 5
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N-(5-METHYL-1,2-OXAZOL-3-YL)-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE
Reactant of Route 6
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N-(5-METHYL-1,2-OXAZOL-3-YL)-2-(1H-1,2,3,4-TETRAZOL-1-YL)ACETAMIDE

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